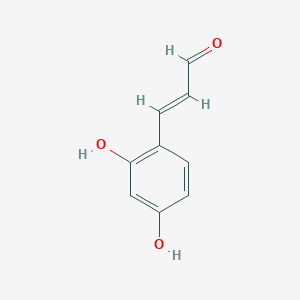
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal, commonly known as protocatechuic aldehyde (PCA), is a naturally occurring phenolic aldehyde found in a variety of plants. It has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. In addition, PCA has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
科学研究应用
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. It has been used in a variety of laboratory experiments to study its biochemical and physiological effects. (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have potential applications in cancer prevention, as well as in the treatment of diabetes, cardiovascular disease, and age-related diseases. In addition, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been used in the development of novel pharmaceuticals and nutraceuticals.
作用机制
The exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is not entirely understood, however, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory mediators. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Biochemical and Physiological Effects
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has antioxidant, anti-inflammatory, and antimicrobial properties. In vivo studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has potential applications in the prevention and treatment of certain diseases, including cancer, diabetes, cardiovascular disease, and age-related diseases. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have beneficial effects on the immune system, metabolism, and cognitive function.
实验室实验的优点和局限性
The main advantages of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments are its low cost, low toxicity, and availability. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is relatively stable and can be easily synthesized from catechol or protocatechuic acid. The main limitation of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.
未来方向
The potential applications of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the prevention and treatment of various diseases are promising and warrant further investigation. Additionally, further research is needed to elucidate the exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to identify potential synergistic effects with other compounds. Additionally, further research is needed to explore the potential of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal as a therapeutic agent and to identify novel applications for (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the development of pharmaceuticals and nutraceuticals. Finally, further research is needed to identify potential side effects of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to optimize its use in laboratory experiments.
合成方法
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from the oxidation of catechol or from the hydrolysis of protocatechuic acid. The oxidation of catechol is the most common method of synthesis and involves the use of a reagent such as sodium periodate or hydrogen peroxide. The hydrolysis of protocatechuic acid is a less common method of synthesis and involves the use of an acid such as sulfuric acid or hydrochloric acid.
属性
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDOTNOMWCDJW-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxyphenyl)acrylaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

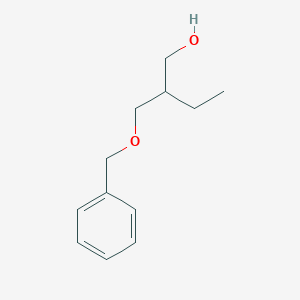
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)
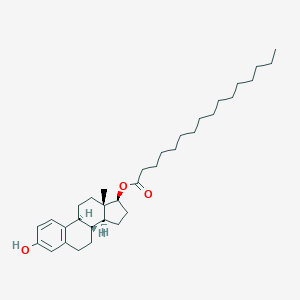

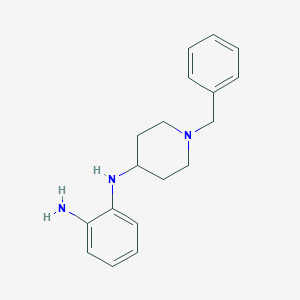

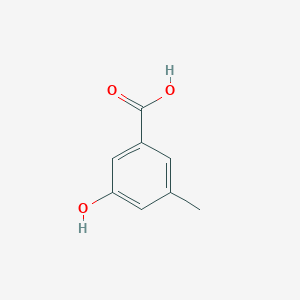
![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)



